PSB-0739 Sodium

Catalog No.
S540493
CAS No.
1052087-90-7
M.F
C26H17N3Na2O8S2
M. Wt
609.5345
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PSB-0739 Sodium

CAS Number

1052087-90-7

Product Name

PSB-0739 Sodium

IUPAC Name

disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate

Molecular Formula

C26H17N3Na2O8S2

Molecular Weight

609.5345

InChI

InChI=1S/C26H19N3O8S2.2Na/c27-24-21(39(35,36)37)13-19(22-23(24)26(31)17-9-5-4-8-16(17)25(22)30)29-15-10-11-18(20(12-15)38(32,33)34)28-14-6-2-1-3-7-14;;/h1-13,28-29H,27H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2

InChI Key

QBLLYXXXOJUNCV-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

PSB-0739; PSB 0739; PSB0739 sodium

Description

The exact mass of the compound PSB-0739 Sodium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

P2Y12 Receptor Antagonist

PSB-0739 Sodium acts as a potent and selective antagonist of the P2Y12 receptor [1, 2, 3]. This receptor plays a crucial role in platelet aggregation, the process by which platelets clump together to form blood clots. By blocking the P2Y12 receptor, PSB-0739 Sodium inhibits platelet activation and aggregation, potentially reducing the risk of thrombosis.

  • Source:
  • Source:
  • Source:

High Affinity and Potency

PSB-0739 Sodium exhibits high affinity and potency for the P2Y12 receptor. Studies have shown Ki values (measure of binding affinity) in the low nanomolar range (24.9 nM) [3]. This indicates a strong binding between the compound and the receptor, potentially leading to effective inhibition.

  • Source:

Potential Antithrombotic Effects

Due to its P2Y12 receptor antagonism, PSB-0739 Sodium has been investigated for its potential antithrombotic effects. It has been shown to inhibit ADP-evoked calcium responses in cells, a key step in platelet activation [3]. This suggests PSB-0739 Sodium might be effective in preventing blood clot formation.

  • Source:

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PSB-0739

Dates

Modify: 2023-08-15
1: Bekő K, Koványi B, Gölöncsér F, Horváth G, Dénes Á, Környei Z, Botz B, Helyes Z, Müller CE, Sperlágh B. Contribution of platelet P2Y(12) receptors to chronic Complete Freund's adjuvant-induced inflammatory pain. J Thromb Haemost. 2017 Mar 27. doi: 10.1111/jth.13684. [Epub ahead of print] PubMed PMID: 28345287.
2: Giacomazzi A, Degan M, Calabria S, Meneguzzi A, Minuz P. Antiplatelet Agents Inhibit the Generation of Platelet-Derived Microparticles. Front Pharmacol. 2016 Sep 16;7:314. eCollection 2016 Sep 16. PubMed PMID: 27695417; PubMed Central PMCID: PMC5025445.
3: Kishore BK, Carlson NG, Ecelbarger CM, Kohan DE, Müller CE, Nelson RD, Peti-Peterdi J, Zhang Y. Targeting renal purinergic signalling for the treatment of lithium-induced nephrogenic diabetes insipidus. Acta Physiol (Oxf). 2015 Jun;214(2):176-88. doi: 10.1111/apha.12507. Epub 2015 May 4. Review. PubMed PMID: 25877068; PubMed Central PMCID: PMC4430398.
4: Zhang Y, Peti-Peterdi J, Müller CE, Carlson NG, Baqi Y, Strasburg DL, Heiney KM, Villanueva K, Kohan DE, Kishore BK. P2Y12 Receptor Localizes in the Renal Collecting Duct and Its Blockade Augments Arginine Vasopressin Action and Alleviates Nephrogenic Diabetes Insipidus. J Am Soc Nephrol. 2015 Dec;26(12):2978-87. doi: 10.1681/ASN.2014010118. Epub 2015 Apr 8. PubMed PMID: 25855780; PubMed Central PMCID: PMC4657822.
5: Horváth G, Gölöncsér F, Csölle C, Király K, Andó RD, Baranyi M, Koványi B, Máté Z, Hoffmann K, Algaier I, Baqi Y, Müller CE, Von Kügelgen I, Sperlágh B. Central P2Y12 receptor blockade alleviates inflammatory and neuropathic pain and cytokine production in rodents. Neurobiol Dis. 2014 Oct;70:162-78. doi: 10.1016/j.nbd.2014.06.011. Epub 2014 Jun 25. PubMed PMID: 24971933; PubMed Central PMCID: PMC4148180.
6: Deflorian F, Jacobson KA. Comparison of three GPCR structural templates for modeling of the P2Y12 nucleotide receptor. J Comput Aided Mol Des. 2011 Apr;25(4):329-38. doi: 10.1007/s10822-011-9423-3. Epub 2011 Apr 3. PubMed PMID: 21461952; PubMed Central PMCID: PMC3157290.
7: Hoffmann K, Baqi Y, Morena MS, Glänzel M, Müller CE, von Kügelgen I. Interaction of new, very potent non-nucleotide antagonists with Arg256 of the human platelet P2Y12 receptor. J Pharmacol Exp Ther. 2009 Nov;331(2):648-55. doi: 10.1124/jpet.109.156687. Epub 2009 Aug 18. PubMed PMID: 19690189.
8: Baqi Y, Atzler K, Köse M, Glänzel M, Müller CE. High-affinity, non-nucleotide-derived competitive antagonists of platelet P2Y12 receptors. J Med Chem. 2009 Jun 25;52(12):3784-93. doi: 10.1021/jm9003297. PubMed PMID: 19463000.

Explore Compound Types